molecular formula C55H45F3O3SSi5 B14292069 Methanesulfonic acid, trifluoro-, nonaphenylcyclopentasilanyl ester CAS No. 127808-42-8

Methanesulfonic acid, trifluoro-, nonaphenylcyclopentasilanyl ester

Cat. No.: B14292069
CAS No.: 127808-42-8
M. Wt: 983.4 g/mol
InChI Key: UIPCMNAUGUEQKG-UHFFFAOYSA-N
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Description

Methanesulfonic acid, trifluoro-, nonaphenylcyclopentasilanyl ester is a complex organosilicon compound It contains a trifluoromethanesulfonyl group attached to a nonaphenylcyclopentasilanyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid, trifluoro-, nonaphenylcyclopentasilanyl ester typically involves the reaction of trifluoromethanesulfonic acid with nonaphenylcyclopentasilane under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, trifluoro-, nonaphenylcyclopentasilanyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids or sulfonates.

    Reduction: Formation of alcohols or silanes.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methanesulfonic acid, trifluoro-, nonaphenylcyclopentasilanyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methanesulfonic acid, trifluoro-, nonaphenylcyclopentasilanyl ester involves its interaction with molecular targets through its functional groups. The trifluoromethanesulfonyl group can participate in electrophilic reactions, while the nonaphenylcyclopentasilanyl ester can engage in nucleophilic interactions. These interactions facilitate various chemical transformations and biological activities.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic acid: A simpler sulfonic acid with similar acidic properties.

    Trifluoromethanesulfonic acid: Known for its strong acidity and use in organic synthesis.

    Cyclopentasilane derivatives: Compounds with similar silicon-based structures.

Uniqueness

Methanesulfonic acid, trifluoro-, nonaphenylcyclopentasilanyl ester is unique due to its combination of a trifluoromethanesulfonyl group and a nonaphenylcyclopentasilanyl ester. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

127808-42-8

Molecular Formula

C55H45F3O3SSi5

Molecular Weight

983.4 g/mol

IUPAC Name

(1,2,2,3,3,4,4,5,5-nonakis-phenylpentasilolan-1-yl) trifluoromethanesulfonate

InChI

InChI=1S/C55H45F3O3SSi5/c56-55(57,58)62(59,60)61-67(54-44-26-9-27-45-54)65(50-36-18-5-19-37-50,51-38-20-6-21-39-51)63(46-28-10-1-11-29-46,47-30-12-2-13-31-47)64(48-32-14-3-15-33-48,49-34-16-4-17-35-49)66(67,52-40-22-7-23-41-52)53-42-24-8-25-43-53/h1-45H

InChI Key

UIPCMNAUGUEQKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si]2([Si]([Si]([Si]([Si]2(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)OS(=O)(=O)C(F)(F)F)(C6=CC=CC=C6)C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1

Origin of Product

United States

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